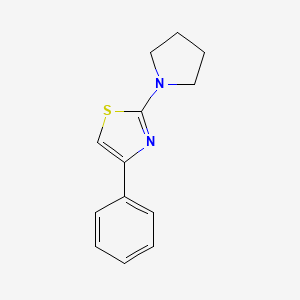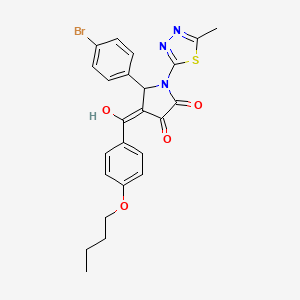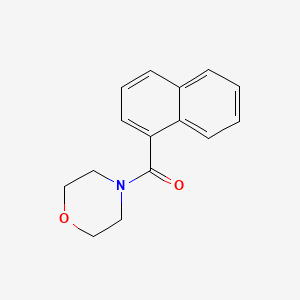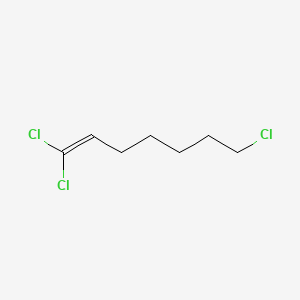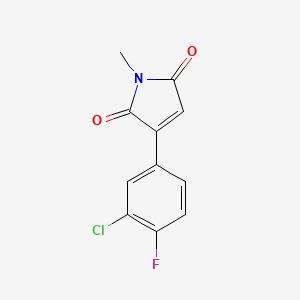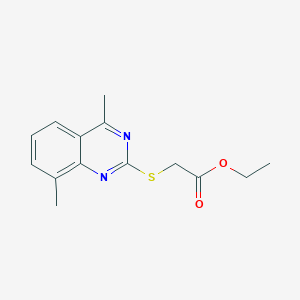
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate typically involves the reaction of 4,8-dimethylquinazoline with ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a base or an acid . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their anti-cancer and anti-bacterial activities.
3,4-Di-substituted quinazolines: Investigated for their anti-tumor properties.
Uniqueness
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate is unique due to its specific structural features, such as the presence of the sulfanylacetate group, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
特性
CAS番号 |
374104-18-4 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-12(17)8-19-14-15-10(3)11-7-5-6-9(2)13(11)16-14/h5-7H,4,8H2,1-3H3 |
InChIキー |
IRYOFRAXAIMIPP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NC2=C(C=CC=C2C(=N1)C)C |
溶解性 |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


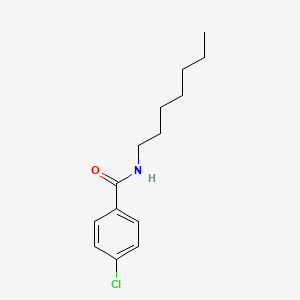
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
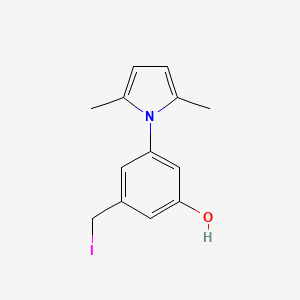
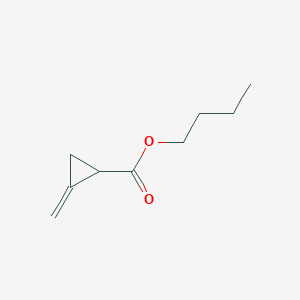
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
